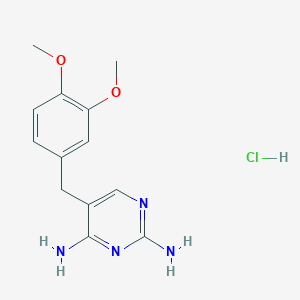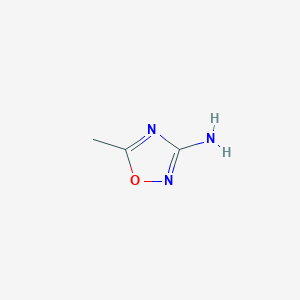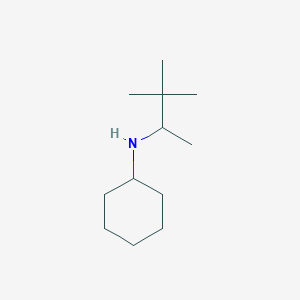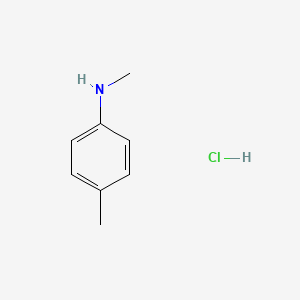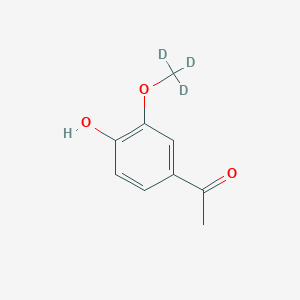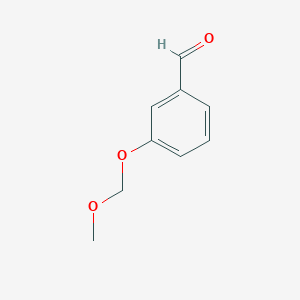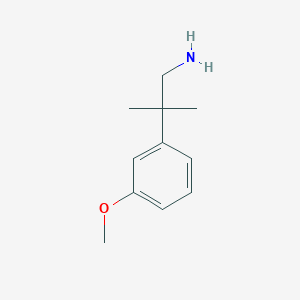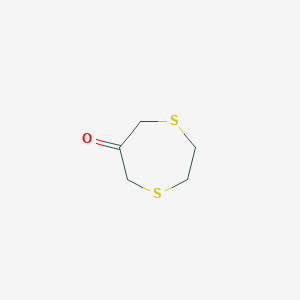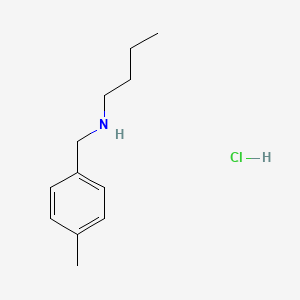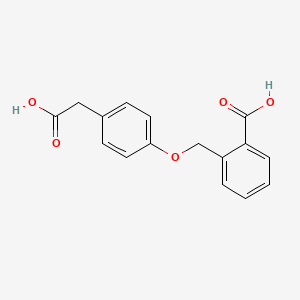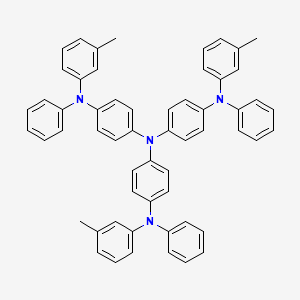
N1-フェニル-N4,N4-ビス(4-(フェニル(m-トリル)アミノ)フェニル)-N1-(m-トリル)ベンゼン-1,4-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine is a complex organic compound known for its unique structural properties. This compound is often utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its structure includes multiple aromatic rings and amine groups, which contribute to its electronic properties and stability.
科学的研究の応用
N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine has several applications in scientific research:
Organic Electronics: Used as a hole-transport material in OLEDs due to its excellent electronic properties.
Photovoltaics: Employed in organic solar cells to enhance charge transport.
Sensors: Utilized in the development of chemical sensors due to its sensitivity to various analytes.
Biomedical Research:
作用機序
Target of Action
The primary target of m-MTDATA, also known as N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine, is the exciplex emitters in organic light-emitting diodes (OLEDs) . These emitters are crucial for the efficient operation of OLEDs.
Mode of Action
m-MTDATA interacts with its targets through an intermolecular charge-transfer transition . This interaction is dominant due to the space-enough and conjugation-forbidden linkage of the diphenyl ether group, which increases the intrinsic characteristics of the 3Cz and TRz moieties in its single-molecule state .
Biochemical Pathways
m-MTDATA affects the biochemical pathways involved in the operation of OLEDs. It is used to construct six exciplex emitters with 3Cz-o-TRz . The compound’s interaction with these emitters modulates the emission spectra of the OLEDs .
Pharmacokinetics
The compound’s structure and mode of action allow it to effectively interact with its targets, thereby influencing the performance of the OLEDs .
Result of Action
The action of m-MTDATA results in the modulation of the emission spectra of OLEDs, with the spectra being gradually adjusted from 510 to 590 nm . Moreover, OLEDs based on TAPC:3Cz-o-TRz and 3Cz-o-TRz:PO-T2T achieved desirable performance with maximum external quantum efficiencies (EQEs) around 12% .
Action Environment
The action, efficacy, and stability of m-MTDATA are influenced by the environment within the OLEDs. For instance, a simple tandem OLED containing TAPC:3Cz-o-TRz and 3Cz-o-TRz:PO-T2T emitters realized optimal performance with an ultralow turn-on voltage of 2.4 V and a maximum EQE of 14.1% .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as nitration, reduction, and amination.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Stille coupling.
Final Assembly: The final step involves the assembly of the compound through further coupling and purification processes.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves:
Automated Reaction Systems: Utilizing automated systems to control reaction conditions precisely.
High-Performance Liquid Chromatography (HPLC): For purification and ensuring the compound meets the required specifications.
化学反応の分析
Types of Reactions
N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.
類似化合物との比較
Similar Compounds
- N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine (NPB)
- 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP)
- Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)
Uniqueness
N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine stands out due to its specific structural arrangement, which provides a balance between stability and electronic properties. This makes it particularly suitable for use in high-performance OLEDs, where both efficiency and longevity are crucial.
特性
IUPAC Name |
4-N-(3-methylphenyl)-1-N,1-N-bis[4-(N-(3-methylphenyl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H48N4/c1-43-16-13-25-55(40-43)59(46-19-7-4-8-20-46)52-34-28-49(29-35-52)58(50-30-36-53(37-31-50)60(47-21-9-5-10-22-47)56-26-14-17-44(2)41-56)51-32-38-54(39-33-51)61(48-23-11-6-12-24-48)57-27-15-18-45(3)42-57/h4-42H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZFUBWFAOMCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC(=C9)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H48N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453692 |
Source


|
| Record name | N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124729-98-2 |
Source


|
| Record name | N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)
